In Vivo Potency in Feline Bronchoconstriction Model: Head-to-Head Comparison with Ketanserin and Cyproheptadine
In a cat model of 5-HT-induced bronchoconstriction, Metrenperone (R 50970) demonstrated equivalent in vivo potency to the reference antagonist Ketanserin, and was approximately 5-fold more potent than Cyproheptadine [1].
| Evidence Dimension | In vivo potency (bronchodilation) - Effective dose |
|---|---|
| Target Compound Data | ~10 nmol/kg |
| Comparator Or Baseline | Ketanserin: ~10 nmol/kg; Cyproheptadine: ~5x less potent (~50 nmol/kg) |
| Quantified Difference | Equipotent to Ketanserin; 5x more potent than Cyproheptadine |
| Conditions | Cat model, 5-HT infusion-induced bronchoconstriction |
Why This Matters
This data establishes that Metrenperone matches the gold-standard 5-HT2 antagonist (Ketanserin) in acute in vivo efficacy, making it a valid substitute when a specific veterinary-approved or research-only agent is required.
- [1] Lal H, et al. Antagonism of the 5-HT-induced bronchoconstriction in the cat. Arch Int Pharmacodyn Ther. 1983 May;263(1):148-59. PMID: 6615080. View Source
